molecular formula C11H6F16O3 B12078347 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate

Katalognummer: B12078347
Molekulargewicht: 490.14 g/mol
InChI-Schlüssel: HJANLGDKELMTBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 1H,1H,2H,2H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure consistency and quality of the final product. Advanced purification techniques such as distillation and recrystallization are employed to remove impurities and obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,2H,2H-perfluorohexyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Bases: Pyridine, triethylamine

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Various catalysts can be used to facilitate specific reactions, depending on the desired outcome.

Major Products

The major products formed from these reactions include various fluorinated alcohols and carbonates, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily based on its ability to interact with various molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with other molecules, leading to its stability and reactivity. The pathways involved in its mechanism of action include nucleophilic substitution and hydrolysis, which are facilitated by the electron-withdrawing effects of the fluorine atoms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 1H,1H,2H,2H-Perfluorodecyl acrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate stands out due to its unique combination of fluorinated groups and carbonate functionality. This combination imparts exceptional thermal stability, chemical resistance, and low surface energy, making it particularly valuable in applications requiring high-performance materials and coatings.

Eigenschaften

Molekularformel

C11H6F16O3

Molekulargewicht

490.14 g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluorobutyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C11H6F16O3/c12-5(13,7(16,17)9(20,21)11(25,26)27)1-2-29-4(28)30-3-6(14,15)8(18,19)10(22,23)24/h1-3H2

InChI-Schlüssel

HJANLGDKELMTBV-UHFFFAOYSA-N

Kanonische SMILES

C(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.